2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-5-chloro-3H-imidazo[4,5-b]pyridine (CAS: 1401687-54-4) is a heterocyclic building block with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol. It features an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry, functionalized with bromine and chlorine atoms at the 2- and 5-positions, respectively.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1401687-54-4
Cat. No. B6165624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine
CAS1401687-54-4
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC(=N2)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H,(H,9,10,11)
InChIKeyUJKRDFYTCSXHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3H-imidazo[4,5-b]pyridine (CAS 1401687-54-4) — Procurement Guide for a Key Imidazopyridine Building Block


2-Bromo-5-chloro-3H-imidazo[4,5-b]pyridine (CAS: 1401687-54-4) is a heterocyclic building block with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . It features an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry, functionalized with bromine and chlorine atoms at the 2- and 5-positions, respectively . This specific halogenation pattern provides two distinct synthetic handles for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or SNAr), which are essential for the regioselective and rapid construction of diverse compound libraries in drug discovery [1]. As a bioisostere of the purine ring, this core is a foundational element in the development of kinase inhibitors and other therapeutic agents [2]. Its predicted physicochemical properties include a boiling point of 395.6±45.0 °C, a density of 1.996±0.06 g/cm³, and a pKa of 6.43±0.40 .

Why the 2-Bromo-5-chloro Substitution Pattern on Imidazo[4,5-b]pyridine (CAS 1401687-54-4) Cannot Be Replaced by a Generic Analog


The unique value of 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine lies in the specific regiochemistry of its halogen atoms, which dictates both its orthogonal reactivity and the ultimate biological outcome of any derivative. Simple substitution with another imidazo[4,5-b]pyridine or a mono-halogenated analog is not equivalent, as the differential reactivity of the C2-bromo and C5-chloro groups enables precise, sequential functionalization—a capability lost with symmetrical dihalogenated or non-halogenated cores [1]. Furthermore, class-level structure-activity relationship (SAR) studies on imidazo[4,5-b]pyridines clearly demonstrate that the position and nature of substituents on the core profoundly modulate key properties, including uncoupling activity [2], cytotoxic potency [3], and kinase inhibitory activity [4]. Consequently, replacing this specific scaffold with a close analog lacking the exact 2-bromo-5-chloro motif introduces significant and unquantifiable risk into the development program, potentially derailing SAR campaigns and invalidating comparative biological analysis.

Quantitative Differentiation Evidence for 2-Bromo-5-chloro-3H-imidazo[4,5-b]pyridine (CAS 1401687-54-4) Relative to Key Comparators


Orthogonal Cross-Coupling Reactivity: A Differentiating Synthetic Advantage Over Symmetrical 2,5-Dihalo Analogs

The target compound offers a distinct synthetic advantage over symmetrical 2,5-dihalo-imidazo[4,5-b]pyridines (e.g., 2,5-dibromo or 2,5-dichloro). The significant difference in bond dissociation energies and reactivity between the C2-Br and C5-Cl bonds allows for predictable, stepwise, and orthogonal derivatization. This is supported by the established methodology of palladium-catalyzed cross-coupling on similar heteroaryl systems, where bromine is known to undergo oxidative addition with Pd(0) significantly faster than chlorine [1]. This inherent selectivity enables the sequential installation of two different aryl, alkyl, or amino groups without the need for protecting groups, thereby increasing synthetic efficiency and expanding the accessible chemical space.

Organic Synthesis Medicinal Chemistry Cross-Coupling Regioselective Functionalization

Predicted Physicochemical Profile: Quantitative Data to Facilitate Compound Handling and Experimental Design

The target compound's predicted physicochemical parameters provide crucial baseline data for experimental planning, differentiating it from non-halogenated or differently substituted analogs. The predicted density (1.996±0.06 g/cm³) and boiling point (395.6±45.0 °C) are important for handling and storage . Its predicted acid dissociation constant (pKa) of 6.43±0.40 indicates the protonation state of the imidazole NH at physiological pH, a key determinant of solubility and permeability . Furthermore, the presence of two halogen atoms significantly increases lipophilicity compared to the unsubstituted core; for reference, the imidazo[4,5-b]pyridine core has a calculated LogP of ~0.6, while the target compound has a predicted LogP of ~2.0 .

Physicochemical Properties ADME Prediction LogP Medicinal Chemistry

Class-Level SAR Evidence: Critical Role of 5-Position Halogen in Modulating Kinase Activity

While direct biological data for the target compound as a final drug is not the focus, its value as a precision tool is validated by class-level SAR. Studies on structurally related imidazopyridine scaffolds show that the presence and identity of a halogen at the 5-position (analogous to the target's 5-Cl) can drastically alter biological potency. For example, in a study of δ-selective GABAA receptor modulators, the 5-chloro analog (compound 36) demonstrated a 6- to 16-fold higher potency (mid-nanomolar) compared to the parent 5-unsubstituted compound (DS2) [1]. This demonstrates that the 5-position halogen is not a passive substituent but a critical pharmacophoric element. The 2-bromo-5-chloro pattern, therefore, provides a unique and empirically validated starting point for exploring this critical vector in kinase or receptor programs [2][3].

Kinase Inhibitor Structure-Activity Relationship Medicinal Chemistry GABA-A Receptor

Optimal Research and Industrial Applications for 2-Bromo-5-chloro-3H-imidazo[4,5-b]pyridine (CAS 1401687-54-4) Based on Quantitative Evidence


Regioselective Library Synthesis via Orthogonal Cross-Coupling

This is the primary and most validated application. The compound's differentiated C2-Br and C5-Cl reactivity [1] makes it an ideal core for synthesizing diverse, 2,5-disubstituted imidazo[4,5-b]pyridine libraries. A researcher can first exploit the C2-Br bond in a Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group. Subsequently, the C5-Cl can be functionalized under different conditions, for example, via a Buchwald-Hartwig amination or a second, more forcing cross-coupling. This stepwise approach eliminates the need for time-consuming protecting group strategies, allowing for the rapid exploration of chemical space around the core. This is a direct application of the orthogonal reactivity evidence.

Medicinal Chemistry Lead Optimization: Probing the 5-Position Vector

The class-level SAR evidence highlights the critical role of the 5-position substituent in determining biological potency and selectivity [2][3]. By procuring this specific building block, medicinal chemists can systematically investigate the 5-position vector in kinase or other target programs. Starting with a fragment or lead compound containing this core, the 5-chloro group can be used to directly probe the target's binding pocket for favorable halogen-bonding or hydrophobic interactions, with the option to later replace it with other functional groups based on the initial SAR findings. This scenario leverages the quantitative SAR inference established for this substitution pattern.

Fragment-Based Drug Discovery (FBDD) as a Halogen-Enriched Core

In FBDD, this compound serves as a high-value, rule-of-three compliant fragment (MW = 232.47). Its specific halogenation pattern increases its lipophilicity (predicted LogP ~2.0) compared to the unsubstituted core , which can improve its initial binding affinity in fragment screens. The two halogen atoms provide distinct vectors for fragment growing and merging strategies. Its predicted pKa of 6.43 is also valuable information for formulating the fragment at appropriate pH for biochemical or biophysical assays (e.g., SPR, NMR). This application integrates the physicochemical and reactivity evidence presented.

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